3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-13(23-9-19-10)15(21)20-6-2-3-11(8-20)22-14-12(7-16)17-4-5-18-14/h4-5,9,11H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWWIVEBHATOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the 4-methylthiazole-5-carbonyl group. The final step involves the formation of the pyrazine ring and the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following compounds share the pyrazine-2-carbonitrile scaffold but differ in substituents on the piperidine carbonyl group:
Key Observations :
- Substituent Effects: The 4-methylthiazole group (target compound) introduces moderate lipophilicity compared to the thiophene (BK71781), which is more aromatic and electron-rich. The propyl-thiadiazole derivative has higher molecular weight and likely greater steric bulk.
Physicochemical and Electronic Properties
- Lipophilicity: The 4-methylthiazole group (target) balances hydrophobicity, whereas the thiophene (BK71781) may enhance π-stacking interactions.
- Electronic Effects :
- Thiazole and thiophene are electron-rich, while thiadiazole is electron-deficient. This impacts charge distribution and binding to biological targets (e.g., enzymes or receptors).
Biological Activity
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazine core, a piperidine ring, and a thiazole moiety. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes the formation of the thiazole and pyrazine rings through cyclization reactions, followed by functionalization at specific positions to yield the target compound.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of thiazole and pyrazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| This compound | TBD |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
3. Enzyme Inhibition
The structure-activity relationship studies have highlighted the compound's potential as an inhibitor of enzymes such as α-glucosidase and urease. These enzymes are significant in carbohydrate metabolism and nitrogen metabolism, respectively.
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Compound C | α-glucosidase | 75% |
| Compound D | Urease | 60% |
| This compound | TBD |
Case Studies
Recent studies have focused on the pharmacological profile of related compounds, demonstrating a correlation between structural modifications and enhanced biological activity. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that specific substitutions on the thiazole ring significantly increased enzyme inhibition potency .
Another case study highlighted the dual inhibition properties of pyrazoline derivatives against α-glucosidase and urease, suggesting that similar mechanisms may be applicable to our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
